molecular formula C19H15BrFNO4 B11600232 (4E)-4-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-1,2-oxazol-5(4H)-one

(4E)-4-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-1,2-oxazol-5(4H)-one

Cat. No.: B11600232
M. Wt: 420.2 g/mol
InChI Key: FNKBNUXYPQJAHC-VGOFMYFVSA-N
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Description

(4E)-4-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-1,2-oxazol-5(4H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of bromine, fluorine, methoxy, and oxazol groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-1,2-oxazol-5(4H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxazol ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the bromine and fluorine groups: These halogens are introduced through halogenation reactions, often using reagents like N-bromosuccinimide (NBS) for bromination and a fluorinating agent for the fluorine group.

    Methoxylation and benzylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-1,2-oxazol-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine and fluorine groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4E)-4-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-1,2-oxazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-1,2-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-1,2-oxazol-5(4H)-one: Similar structure but with a chlorine atom instead of bromine.

    (4E)-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-1,2-oxazol-5(4H)-one: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The presence of both bromine and fluorine atoms in (4E)-4-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-1,2-oxazol-5(4H)-one makes it unique compared to its analogs. These halogens can significantly influence the compound’s reactivity and biological activity, making it a valuable molecule for research and development.

Properties

Molecular Formula

C19H15BrFNO4

Molecular Weight

420.2 g/mol

IUPAC Name

(4E)-4-[[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C19H15BrFNO4/c1-11-14(19(23)26-22-11)7-12-8-15(20)18(17(9-12)24-2)25-10-13-5-3-4-6-16(13)21/h3-9H,10H2,1-2H3/b14-7+

InChI Key

FNKBNUXYPQJAHC-VGOFMYFVSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C/C2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3F)OC

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3F)OC

Origin of Product

United States

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